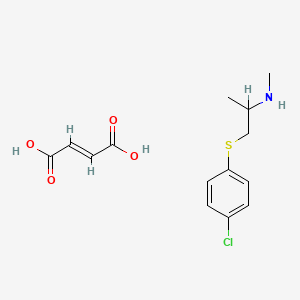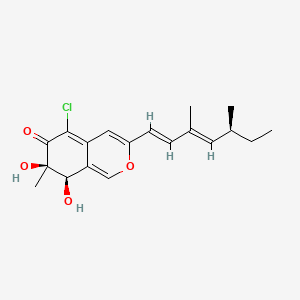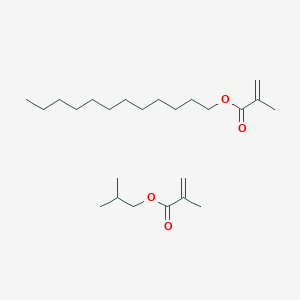![molecular formula C23H19NO4S B1237549 (5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one is a member of the class of thiazolidinones that is 1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one bearing an additional (4-methoxyphenyl)methylidene substituent at position 5. It is a thiazolidinone, an aromatic ether, an olefinic compound and a sulfone.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Properties: Research indicates that thiazolidin-4-one derivatives exhibit antimicrobial properties. Patel et al. (2013) synthesized derivatives with significant antimicrobial activity. Similarly, Pemawat, Dangi, and Talesara (2010) also synthesized thiazolidinone derivatives that showed moderate to weak antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2013) (Pemawat, Dangi, & Talesara, 2010).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion: Yadav and Behera (2015) investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. This research suggests potential applications in industrial processes, particularly in corrosion control (Yadav & Behera, 2015).
Anticancer and Antioxidant Properties
- Synthesis and Evaluation of Anticancer Activity: Saied et al. (2019) synthesized novel 1,3-thiazolidin-4-one derivatives and evaluated their antioxidant and anticancer activities. Their research suggests these compounds have potential applications in the development of new cancer treatments and antioxidants (Saied et al., 2019).
Central Nervous System Penetrability
- Pharmacological Evaluation for CNS: Rosen et al. (1990) evaluated a thiazole derivative for its ability to penetrate the central nervous system, indicating potential therapeutic applications in neurological disorders (Rosen et al., 1990).
Material Science
- Application in Material Science: Seyfried et al. (2009) discussed the chemoselectivity of reactions involving thiazolidin-4-one derivatives, which might be relevant in material science and synthetic chemistry (Seyfried et al., 2009).
properties
Product Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C23H19NO4S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19NO4S/c1-28-20-14-12-17(13-15-20)16-21-22(25)24(19-10-6-3-7-11-19)23(29(21,26)27)18-8-4-2-5-9-18/h2-16,23H,1H3/b21-16+ |
InChI Key |
XSPUVIVTSHCDST-LTGZKZEYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



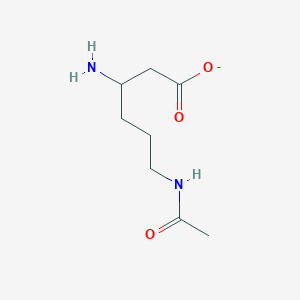

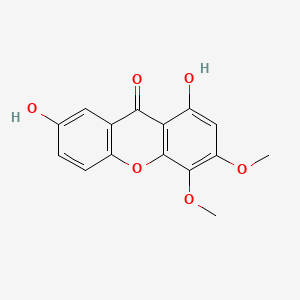
![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
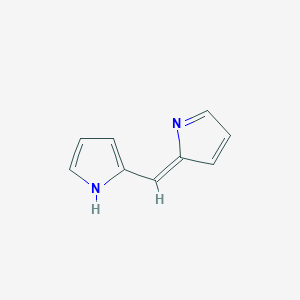

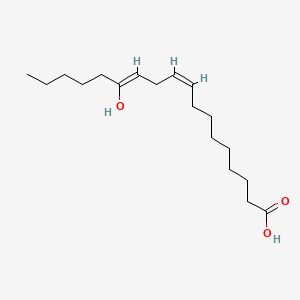
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
